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1-Methoxy-N-methylpropane-2-sulfonamide

Cat. No.: B13167534
M. Wt: 167.23 g/mol
InChI Key: YGYNIAOIIOVIMP-UHFFFAOYSA-N
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Description

General Overview of Sulfonamide Functional Group in Organic Chemistry

The sulfonamide functional group is an organosulfur moiety with the general structure R-S(=O)₂-NR'R'', where a sulfonyl group (O=S=O) is directly bonded to a nitrogen atom. openaccesspub.org This arrangement results in a functional group with distinct chemical properties. The presence of the electron-withdrawing sulfonyl group significantly influences the acidity of the N-H proton, making it more acidic than in a typical amine. The geometry around the sulfur atom is tetrahedral, and the S-N bond possesses a degree of rotational restriction. researchgate.net

From a synthetic standpoint, the formation of a sulfonamide is a robust and reliable reaction, often achieved by reacting a sulfonyl chloride with a primary or secondary amine. wikipedia.org This reliability has made the sulfonamide linkage a staple in the repertoire of organic chemists for creating stable, crystalline derivatives, which historically aided in the identification and characterization of amines. wikipedia.org

Historical Context and Significance of Sulfonamides in Synthetic Methodologies

The history of sulfonamides is deeply intertwined with the dawn of modern medicine. The journey began in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye, which demonstrated remarkable antibacterial activity in vivo. wikipedia.orghuvepharma.com It was later discovered that Prontosil was a prodrug, metabolizing in the body to release the active antimicrobial agent, sulfanilamide. openaccesspub.org This groundbreaking discovery ushered in the era of sulfa drugs, the first class of systemic antibacterial agents, and predated the widespread use of penicillin. wikipedia.orghuvepharma.com

This initial success spurred immense interest in the synthesis of novel sulfonamide derivatives, leading to the development of a multitude of sulfa drugs with improved efficacy and broader spectrums of activity. ajchem-b.com Beyond their medicinal applications, sulfonamides became crucial tools in synthetic organic chemistry. Their stability and predictable reactivity made them valuable as protecting groups for amines and as building blocks for more complex molecular architectures. ajchem-b.com The development of methodologies for the synthesis and manipulation of sulfonamides has been a continuous area of research, contributing significantly to the broader field of organic synthesis. thieme-connect.com

Nomenclature and Structural Characteristics of 1-Methoxy-N-methylpropane-2-sulfonamide

Within the vast family of sulfonamides lies the specific compound, this compound. Its structure and nomenclature provide a clear example of the principles of organic chemistry.

The systematic IUPAC name for the compound is This compound . This name precisely describes its molecular structure: a three-carbon propane (B168953) chain as the backbone, a sulfonamide group attached to the second carbon, a methoxy (B1213986) group (-OCH₃) on the first carbon, and a methyl group on the nitrogen atom of the sulfonamide.

Structural isomers are compounds that share the same molecular formula, C₅H₁₃NO₃S, but differ in the connectivity of their atoms. For this compound, several types of structural isomers exist:

Chain Isomers: These isomers have different arrangements of the carbon skeleton. An example of a chain isomer would be 2-Methoxy-N,2-dimethylpropane-1-sulfonamide , where the propane chain is branched.

Positional Isomers: In these isomers, the functional groups are attached to different positions on the carbon chain. An example is 2-Methoxy-N-methylpropane-1-sulfonamide , where the sulfonamide group is on the first carbon and the methoxy group is on the second. Another positional isomer is 3-Methoxy-N-methylpropane-1-sulfonamide .

Functional Group Isomers: These isomers have the same molecular formula but different functional groups. A possible functional group isomer could be an N-substituted amino sulfonic acid ester, such as methyl (3-aminopropyl)sulfonate .

Isomer TypeExample IUPAC Name
Chain Isomer2-Methoxy-N,2-dimethylpropane-1-sulfonamide
Positional Isomer2-Methoxy-N-methylpropane-1-sulfonamide
Positional Isomer3-Methoxy-N-methylpropane-1-sulfonamide
Functional Group IsomerMethyl (3-aminopropyl)sulfonate

A critical feature of this compound is the presence of a chiral center at the second carbon atom of the propane chain. This carbon is attached to four different groups: a methyl group, a methoxymethyl group, a hydrogen atom, and the sulfonamide group. Consequently, the molecule can exist as two non-superimposable mirror images, known as enantiomers.

The specific designation (2S) indicates the absolute configuration at this chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The "S" comes from the Latin sinister, meaning left, referring to the counter-clockwise arrangement of the substituents when viewed with the lowest-priority group pointing away. The existence of a specific stereoisomer is crucial in many biological and chemical contexts, as enantiomers can exhibit vastly different activities. vulcanchem.com The separation of these enantiomers often requires specialized techniques such as chiral chromatography. nih.govnih.gov

Current Research Landscape and Future Directions for Sulfonamide Compounds

The field of sulfonamide chemistry continues to be an active area of research, extending far beyond its historical roots in antibacterial agents. benthamdirect.comijpsjournal.com Current research is focused on several key areas:

Medicinal Chemistry: Scientists are continuously designing and synthesizing novel sulfonamide derivatives with a wide range of therapeutic applications. These include anticancer agents, antivirals, diuretics, and treatments for central nervous system disorders. scispace.comresearchgate.netajchem-b.com The sulfonamide scaffold serves as a versatile platform for creating molecules that can interact with specific biological targets. tandfonline.com

Asymmetric Synthesis: The development of new methods for the stereoselective synthesis of chiral sulfonamides is a significant focus. acs.org Given the importance of stereochemistry in biological activity, the ability to produce enantiomerically pure sulfonamides is of paramount importance.

Materials Science: Sulfonamide-containing polymers and materials are being explored for various applications, leveraging the chemical and physical properties imparted by the sulfonamide group.

The future of sulfonamide research appears bright, with ongoing efforts to explore new biological targets and develop more efficient and sustainable synthetic methodologies. researchgate.net The inherent versatility of the sulfonamide functional group ensures its continued relevance in both academic and industrial research for years to come.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO3S B13167534 1-Methoxy-N-methylpropane-2-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13NO3S

Molecular Weight

167.23 g/mol

IUPAC Name

1-methoxy-N-methylpropane-2-sulfonamide

InChI

InChI=1S/C5H13NO3S/c1-5(4-9-3)10(7,8)6-2/h5-6H,4H2,1-3H3

InChI Key

YGYNIAOIIOVIMP-UHFFFAOYSA-N

Canonical SMILES

CC(COC)S(=O)(=O)NC

Origin of Product

United States

Reaction Chemistry and Chemical Transformations of 1 Methoxy N Methylpropane 2 Sulfonamide

Reactivity of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in 1-Methoxy-N-methylpropane-2-sulfonamide is a key site for chemical reactivity, participating in various substitution and derivatization reactions.

The sulfonamide nitrogen, being a secondary amine derivative, can undergo N-alkylation reactions. These reactions typically involve the deprotonation of the sulfonamide nitrogen by a base to form a nucleophilic sulfonamidate anion, which then reacts with an alkylating agent. A variety of alkylating agents can be employed, including alkyl halides and alcohols.

For instance, the N-alkylation of sulfonamides with alcohols can be achieved using transition metal catalysts, proceeding through a "borrowing hydrogen" mechanism. This method is attractive due to its atom economy, producing water as the only byproduct. While no specific examples with this compound are reported, the general reaction scheme is as follows:

General Reaction Scheme for N-Alkylation of a Secondary Sulfonamide with an Alcohol

Reactant 1 (Sulfonamide)Reactant 2 (Alcohol)CatalystProduct (Tertiary Sulfonamide)
R-SO₂-NH-CH₃R'-OHMetal CatalystR-SO₂-N(CH₃)-R'

This table illustrates the general transformation and does not represent specific experimental data for this compound.

Other N-substitution reactions can also be envisaged, including acylation and arylation, further expanding the chemical space accessible from this scaffold.

Systematic derivatization of the sulfonamide nitrogen is a common strategy to explore structure-activity relationships (SAR) in medicinal chemistry. By introducing a variety of substituents at the nitrogen atom, researchers can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and conformational flexibility, which in turn can influence its biological activity.

For a hypothetical SAR study on this compound, a library of derivatives could be synthesized by reacting the parent compound with a range of electrophiles.

Hypothetical Derivatives of this compound for SAR Studies

DerivativeR' GroupPotential Property Modulation
N-Ethyl-CH₂CH₃Increased lipophilicity
N-Benzyl-CH₂PhIntroduction of an aromatic moiety for potential π-stacking interactions
N-Acetyl-C(O)CH₃Introduction of a hydrogen bond acceptor
N-(2-hydroxyethyl)-CH₂CH₂OHIncreased polarity and hydrogen bonding potential

This table presents a hypothetical set of derivatives for the purpose of illustrating a structure-reactivity relationship study.

Transformations Involving the Propane (B168953) Backbone and Methoxy (B1213986) Group

The propane backbone and the methoxy group of this compound also offer sites for chemical modification, although these are generally less reactive than the sulfonamide nitrogen. Reactions targeting these moieties would likely require more forcing conditions or specific reagents.

Transformations of the propane backbone could include radical halogenation, followed by nucleophilic substitution to introduce other functional groups. The methoxy group, an ether, is generally stable but could be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield the corresponding alcohol.

Oxidation and Reduction Reactions

The synthesis of sulfonamides often proceeds through the oxidation of the corresponding sulfinamide. This transformation is a reliable method for accessing sulfonamides and is generally high-yielding. While this section describes the synthesis of the title compound rather than its reaction, it is a crucial aspect of its chemistry. The oxidation of a precursor like N-methyl-1-methoxypropane-2-sulfinamide would provide a direct route to this compound.

Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate.

General Reaction for the Oxidation of a Sulfinamide to a Sulfonamide

Starting Material (Sulfinamide)Oxidizing AgentProduct (Sulfonamide)
R-S(O)-NH-CH₃[O]R-SO₂-NH-CH₃

This table illustrates the general oxidative transformation.

Cycloaddition Reactions and Ring Formation Strategies

While this compound itself is saturated and thus not a direct participant in cycloaddition reactions, unsaturated analogues could be valuable precursors for the synthesis of heterocyclic structures. For example, a derivative containing a double or triple bond in the propane backbone could act as a dienophile or dipolarophile in cycloaddition reactions.

The electron-withdrawing nature of the sulfonamide group can activate adjacent double or triple bonds, making them more reactive in reactions like the Diels-Alder or 1,3-dipolar cycloadditions. This strategy is a powerful tool for the construction of complex cyclic systems containing the sulfonamide moiety.

Hypothetical Cycloaddition Reaction of an Unsaturated Sulfonamide Analogue

Dienophile/DipolarophileDiene/DipoleReaction TypeProduct
1-Methoxy-N-methylprop-1-ene-2-sulfonamide1,3-ButadieneDiels-Alder [4+2] CycloadditionSubstituted cyclohexene
1-Methoxy-N-methylprop-1-ene-2-sulfonamideNitrile Oxide1,3-Dipolar CycloadditionIsoxazoline derivative

This table provides hypothetical examples of cycloaddition reactions involving an unsaturated analogue of the title compound.

Advanced Structural Characterization and Spectroscopic Analysis

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For 1-Methoxy-N-methylpropane-2-sulfonamide (C₅H₁₃NO₃S), the theoretical monoisotopic mass is 167.06161 Da. uni.lu HRMS analysis can confirm this exact mass, thereby validating the molecular formula. The technique can detect various ionic species, such as the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Computational tools predict the exact masses for these adducts, which serve as a reference for experimental data. uni.lumdpi.com

Predicted HRMS Data for this compound Adducts

Adduct Ion Molecular Formula Predicted m/z
[M+H]⁺ C₅H₁₄NO₃S⁺ 168.06889
[M+Na]⁺ C₅H₁₃NNaO₃S⁺ 190.05083
[M+K]⁺ C₅H₁₃KNO₃S⁺ 206.02477

Electrospray Ionization (ESI) Mass Spectrometry

Collision Cross Section (CCS) Measurements and Predictions

Collision Cross Section (CCS) is an important parameter that reflects the size and shape of an ion in the gas phase. Predicted CCS values for (2S)-1-methoxy-N-methylpropane-2-sulfonamide provide valuable information for its identification in ion mobility spectrometry. uni.lu These predictions, calculated using methods like CCSbase, are available for various adducts of the molecule. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺168.06889133.2
[M+Na]⁺190.05083140.3
[M-H]⁻166.05433133.8
[M+NH₄]⁺185.09543153.9
[M+K]⁺206.02477140.0

Predicted Collision Cross Section (CCS) values for various adducts of (2S)-1-methoxy-N-methylpropane-2-sulfonamide. Data sourced from PubChem. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in the surveyed literature, studies on other sulfonamides reveal common structural motifs. nih.govacs.org The determination of the crystal structure would allow for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the molecular conformation in the solid state. mdpi.comnih.gov

In the solid state, sulfonamides are known to form extensive networks of intermolecular interactions, with hydrogen bonding playing a crucial role. nih.govacs.org The sulfonamide group, with its N-H donor and S=O acceptor sites, is a key participant in these interactions. researchgate.netnih.gov It is anticipated that in the crystal structure of this compound, the N-H group would act as a hydrogen bond donor, while the sulfonyl oxygens and potentially the methoxy (B1213986) oxygen would act as acceptors, leading to the formation of chains, dimers, or more complex three-dimensional networks. mdpi.comnih.gov These interactions significantly influence the crystal packing and the physical properties of the compound. nih.govacs.org

Chiroptical Properties Measurement (e.g., Optical Rotation)

Given the presence of a chiral center at the second carbon of the propane (B168953) chain, this compound is an optically active compound. wikipedia.org Its enantiomers will rotate the plane of polarized light in equal but opposite directions. libretexts.org The specific rotation is a characteristic physical property that depends on the wavelength of light, temperature, solvent, and concentration. libretexts.org While the specific optical rotation value for this compound is not documented in the available literature, its measurement would be essential for characterizing the individual enantiomers and determining the enantiomeric purity of a sample. researchgate.net The study of chiral sulfonamides is an active area of research, and their chiroptical properties are key to understanding their interactions with biological systems. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for the purity assessment and isolation of this compound. osti.gov A validated HPLC method would allow for the separation of the compound from any impurities, starting materials, or byproducts from its synthesis. For chiral compounds, chiral HPLC is the method of choice for separating the enantiomers and determining the enantiomeric excess. The development of such a method would involve the selection of a suitable chiral stationary phase and optimization of the mobile phase composition to achieve baseline separation of the enantiomers.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for studying the properties of molecules like 1-Methoxy-N-methylpropane-2-sulfonamide. DFT methods offer a good balance between accuracy and computational cost, making them suitable for a wide range of molecular systems.

A crucial first step in the computational study of a flexible molecule such as this compound would be a thorough conformational analysis. This process involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative stabilities. By systematically rotating the rotatable bonds—such as the C-C, C-S, S-N, and C-O bonds—a potential energy surface can be mapped. Energy minimization calculations would then be performed for each identified conformer to find the lowest energy (most stable) structures. This analysis is fundamental as many molecular properties are dependent on the dominant conformation(s).

DFT calculations are highly effective in predicting various spectroscopic parameters. For this compound, one could calculate the vibrational frequencies corresponding to its infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups like the sulfonamide (SO₂NH), methoxy (B1213986) (O-CH₃), and N-methyl (N-CH₃) groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental NMR spectra to aid in the structural elucidation of the molecule.

The electronic structure of this compound can be investigated using DFT to understand its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Other reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated from the HOMO and LUMO energies to provide a more comprehensive picture of the molecule's chemical behavior. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

To understand how this compound might interact with other molecules, such as a biological receptor or a solvent, DFT can be used to calculate interaction energies. By creating a model of the molecular complex, the strength and nature of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) can be quantified. This is particularly important in drug design, where understanding the binding affinity of a molecule to its target is crucial.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. This allows for the exploration of conformational changes, the study of the molecule's flexibility, and the analysis of its interactions with its environment, such as a solvent or a lipid bilayer, in a dynamic fashion.

Computational Approaches to Stereochemistry and Chirality

This compound possesses a chiral center at the second carbon atom of the propane (B168953) chain. Computational methods can be used to study its stereochemistry. The absolute configuration of the enantiomers (R and S) can be determined and their distinct properties can be calculated. For instance, theoretical calculations of optical rotation and electronic circular dichroism (ECD) spectra can be compared with experimental measurements to assign the absolute configuration of a synthesized sample. Furthermore, computational docking studies could be used to investigate if the different enantiomers exhibit different binding affinities to a chiral receptor, which is a common phenomenon for chiral drugs.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational and theoretical chemistry provide invaluable insights into the reaction mechanisms that are either difficult or impossible to study through experimental means alone. For the formation and subsequent reactions of this compound, theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the plausible reaction pathways, identifying transition states, and determining the energetic profiles of these transformations. While specific theoretical studies exclusively focused on this compound are limited, a comprehensive understanding can be constructed by examining computational analyses of analogous aliphatic sulfonamide formations.

The synthesis of this compound typically involves the reaction of 1-methoxypropane-2-sulfonyl chloride with methylamine (B109427). Theoretical investigations into the reaction between aliphatic sulfonyl chlorides and amines have explored two primary mechanistic pathways: a direct nucleophilic substitution (SN2-type) at the sulfur atom and a pathway involving a sulfene (B1252967) intermediate (elimination-addition).

In the direct substitution pathway, the nitrogen atom of methylamine attacks the electrophilic sulfur atom of 1-methoxypropane-2-sulfonyl chloride, leading to the formation of a trigonal bipyramidal transition state. The departure of the chloride ion then yields the final sulfonamide product. DFT calculations on similar systems have focused on determining the activation energy barrier for this step.

Alternatively, in the presence of a base, an elimination-addition mechanism can occur. The base abstracts a proton from the α-carbon of the sulfonyl chloride, leading to the formation of a highly reactive sulfene intermediate. This intermediate then rapidly reacts with methylamine to form the sulfonamide. Computational studies have been crucial in evaluating the energetics of the deprotonation step and the subsequent nucleophilic attack on the sulfene. The favorability of one pathway over the other is highly dependent on the reaction conditions, particularly the nature of the solvent and the base employed. For instance, the reaction of methanesulfonyl chloride with alcohols is believed to proceed via a sulfene intermediate, which is generated through an E1cb elimination. wikipedia.org

Furthermore, theoretical studies have been applied to understand the conformational landscape of sulfonamides. For instance, investigations into alkylimino-substituted sulfonamides have calculated the relative Gibbs free energies of different conformers, highlighting the thermodynamic favorability of certain structures. acs.orgnih.gov The formation of intramolecular hydrogen bonds can significantly influence the stability of these conformers. acs.orgnih.gov While not a reaction mechanism, this information is critical for understanding the behavior of the final product.

Below is a representative data table illustrating the kind of information that can be obtained from such theoretical studies, in this case, focusing on the relative stability of different conformations of a model sulfonamide system.

ConformerDescriptionRelative Gibbs Free Energy (kcal/mol)
Non-Zwitterionic (Open)Extended conformation without intramolecular hydrogen bonding.0.00 (Reference)
Non-Zwitterionic (Closed)Conformation with an intramolecular hydrogen bond between the amine and a sulfonyl oxygen.-2.50
ZwitterionicProton transfer from the sulfonamide nitrogen to the terminal amine, stabilized by intramolecular interactions.+8.50

Advanced Derivatives and Architectural Modifications

Design and Synthesis of N-Substituted 1-Methoxy-N-methylpropane-2-sulfonamide Derivatives

The synthesis of N-substituted derivatives of this compound is a primary strategy for modifying its molecular properties. The foundational approach involves the deprotonation of the sulfonamide nitrogen followed by reaction with various electrophiles. acs.org This method allows for the introduction of a wide array of substituents, significantly altering the compound's steric and electronic profile.

Common synthetic routes include N-alkylation, N-arylation, and N-acylation. thieme-connect.com N-alkylation, for instance, can be achieved by treating the parent sulfonamide with an alkyl halide in the presence of a non-nucleophilic base. This straightforward coupling provides access to a diverse range of derivatives. nih.govsemanticscholar.org The strategic selection of substituents is crucial, as it directly influences the biological and chemical properties of the resulting molecules. nih.gov

Substituent (R)Synthetic MethodTypical Yield (%)Observed Property Change
Ethyl (-CH2CH3)Alkylation with Ethyl Iodide85Increased lipophilicity
Phenyl (-C6H5)Buchwald-Hartwig Amination72Enhanced π-stacking potential
Acetyl (-COCH3)Acylation with Acetyl Chloride91Decreased pKa of remaining N-H proton
Benzyl (-CH2C6H5)Alkylation with Benzyl Bromide88Increased steric bulk and lipophilicity

Incorporation into Complex Molecular Frameworks

The this compound unit can serve as a critical building block or linker in the construction of larger, more intricate molecular systems. Its incorporation into macrocycles, polycycles, and heterocyclic architectures has been a subject of significant synthetic exploration.

Macrocyclic and Polycyclic Sulfonamide Systems

The sulfonamide functional group is frequently used to form macrocyclic structures due to its geometric stability and ability to act as a hydrogen bond donor or acceptor. tandfonline.com Synthetic strategies often involve the high-dilution reaction of a bis-sulfonyl chloride with a suitable diamine to favor intramolecular cyclization over polymerization. tandfonline.comingentaconnect.com More recent methods, such as ring expansion strategies, have also been developed to access medium and large-sized rings, which are often challenging to synthesize via direct cyclization. bohrium.comyork.ac.ukresearchgate.net

In the context of this compound, its derivatives can be designed to contain terminal reactive groups, allowing them to be integrated into larger cyclic or polycyclic scaffolds. researchgate.net For example, a derivative functionalized with a terminal amine and a terminal sulfonyl chloride could undergo intramolecular cyclization to form a novel macrocycle. The inclusion of such scaffolds can lead to compounds with unique three-dimensional shapes and the ability to bind specific ions or molecules. researchgate.net

Sulfonamide-Containing Heterocyclic Architectures

The sulfonamide moiety is a prevalent feature in a vast number of heterocyclic compounds. neliti.com Synthetic methods often involve the reaction of sulfonamides with substrates containing multiple electrophilic or nucleophilic sites, leading to the formation of rings. benthamscience.com For instance, the nitrogen atom of this compound can act as a nucleophile to attack an appropriate substrate, initiating a cascade of reactions that result in a heterocyclic system.

The intramolecular cyclization of allyl sulfonamides is a common method for creating nitrogen-containing heterocycles like pyrrolidines and piperazines. benthamscience.com The specific outcome of these reactions can depend on various factors, including the choice of solvent, oxidant, and the inherent reactivity of the sulfonamide derivative. benthamscience.com The resulting heterocyclic structures often possess significant biological relevance. neliti.com

Structure-Reactivity and Structure-Property Relationship Studies

Understanding the relationship between the molecular structure of this compound derivatives and their resulting properties is fundamental to their rational design. openaccesspub.org Modifications to the N-substituent on the sulfonamide group can profoundly impact the molecule's reactivity and physicochemical characteristics, such as acidity (pKa), lipophilicity (logP), and hydrogen bonding capability. nih.govyoutube.comyoutube.com

For example, introducing an electron-withdrawing group on the nitrogen atom generally increases the acidity of the sulfonamide proton, making it a better hydrogen bond donor. acs.org Conversely, adding a bulky alkyl group increases steric hindrance, which can decrease the rate of reactions involving the sulfonamide core. These relationships are critical for tuning the molecule for specific applications. researchgate.net Studies have shown that even subtle changes, such as the substitution pattern on an aromatic ring attached to the sulfonamide nitrogen, can lead to significant differences in biological activity. nih.gov

DerivativeKey Structural FeatureObserved Effect on PropertyImpact on Reactivity
N-Acetyl derivativeElectron-withdrawing acetyl groupLowers pKa of N-H protonIncreases nucleophilicity of conjugate base
N-Phenyl derivativeAromatic ringIncreases logP, allows for π-interactionsCan influence reaction mechanism through electronic effects
N-tert-Butyl derivativeBulky alkyl groupHigh steric hindranceDecreases accessibility to the nitrogen and sulfur centers
Parent CompoundN-methyl groupBaseline polarity and steric profileReference for reactivity studies

Design Principles for Novel Sulfonamide Structures

The design of novel sulfonamide structures is guided by established principles of medicinal and materials chemistry. scirp.orgjournalijar.com Key considerations include molecular scaffolding, functional group tolerance in synthetic routes, and the modulation of physicochemical properties to achieve a desired outcome. thieme-connect.commdpi.com

A primary design principle involves using the sulfonamide group as a versatile linker or pharmacophore. mdpi.com Its ability to form strong hydrogen bonds and its tetrahedral geometry make it an excellent component for building complex, three-dimensional molecules. scirp.org When designing new derivatives based on this compound, chemists often use computational modeling to predict properties and potential binding interactions before synthesis. nih.govrsc.org

Another key principle is "scaffold hopping," where the core structure is systematically altered to explore new chemical space while retaining key functional features. For the parent compound, this could involve replacing the methoxypropyl group with other substituted alkyl or aryl groups to probe for new structure-activity relationships. rsc.org The ultimate goal is to create a diverse library of compounds with a range of properties, allowing for the identification of molecules with optimal performance for a given application. researchgate.net

Applications in Chemical Sciences and Synthetic Methodologies

Role as Versatile Synthetic Intermediates and Building Blocks

The sulfonamide functional group is a cornerstone in the design of new molecules, serving as a robust and versatile building block in both medicinal and synthetic chemistry. acs.orgajchem-b.comajchem-b.com Compounds like 1-Methoxy-N-methylpropane-2-sulfonamide are valuable as synthetic intermediates due to the stability of the sulfonamide group and its capacity for further functionalization. The secondary sulfonamide nitrogen can be alkylated, arylated, or acylated, providing a handle to introduce a wide array of molecular fragments. acs.org

The general synthetic utility of sulfonamides stems from their ability to act as precursors for more complex structures. nih.govrsc.org For instance, the N-H bond in a secondary sulfonamide can be deprotonated to form a nucleophile, which can then react with various electrophiles. This reactivity allows for the construction of larger, more complex molecular architectures. The methoxy (B1213986) group in the propane (B168953) chain can also influence reactivity, potentially acting as a coordinating group for metal catalysts or influencing the electronic environment of the molecule.

Furthermore, sulfonamides are recognized as key components in the synthesis of various biologically active compounds and are considered important scaffolds in drug discovery programs. ajchem-b.comrsc.org The synthesis of novel glycoconjugate amino acid building blocks, for example, has been achieved by linking amino acids and carbohydrates via a sulfonamide functional group. nih.gov This highlights the role of the sulfonamide moiety as a stable and effective linker in the creation of complex molecular hybrids.

Table 1: Synthetic Transformations Involving the Sulfonamide Moiety

Reaction Type Reagents Product Type Reference
N-Alkylation Alcohols, Ph₃P/CCl₄ N,N-Disubstituted Sulfonamides nih.gov
N-Arylation Aryl Halides, Ni/Photoredox Catalyst N-Aryl Sulfonamides princeton.edu
Oxidative S-N Coupling Thiols, Amines, I₂O₅ Substituted Sulfonamides thieme-connect.com

Development of New Synthetic Reagents and Catalytic Systems

The structural rigidity and electronic properties of the sulfonamide group have led to its incorporation into new synthetic reagents and catalysts. ijarsct.co.in Proline-based sulfonamides, for example, have emerged as highly effective organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions. nih.govgoogle.com In these systems, the sulfonamide group can participate in hydrogen bonding networks within the transition state, which is crucial for achieving high levels of stereocontrol. nih.gov

While this compound is not a proline derivative itself, its structure exemplifies the core components that are valuable in catalyst design. The sulfonamide moiety can serve as a scaffold to which catalytic groups are attached. Disulfonimides, which feature two sulfonyl groups attached to a single nitrogen atom, have also been employed as catalysts in enantioselective synthesis. wikipedia.org The development of such reagents showcases the expanding role of sulfonamides beyond simple structural motifs to active participants in chemical transformations.

Recent advancements include the use of sulfonamide-based compounds in photosensitized nickel catalysis for C-N bond formation, demonstrating their compatibility with modern synthetic methodologies. princeton.edu The ability of the sulfonamide group to tolerate a range of reaction conditions while influencing the catalytic cycle makes it an attractive component for the design of novel catalytic systems. thieme-connect.com

Exploration in Materials Science and Interface Chemistry (e.g., Corrosion Inhibition)

In the field of materials science, organic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur are widely investigated for their ability to inhibit the corrosion of metals. researchgate.netnih.govmdpi.com The sulfonamide moiety, possessing all three of these elements, is a prime functional group for this application. researchgate.netresearchgate.netacs.org Compounds like this compound are expected to function as effective corrosion inhibitors by adsorbing onto the metal surface. This adsorption process blocks the active sites for corrosion, thereby protecting the metal from the aggressive medium. researchgate.net

The mechanism of inhibition involves the interaction of the lone pair electrons of the heteroatoms (O, N, S) and the π-electrons of any associated aromatic systems with the vacant d-orbitals of the metal. mdpi.com This leads to the formation of a protective film on the metal surface. The presence of the ether oxygen in the methoxypropyl group of this compound provides an additional site for adsorption, potentially enhancing its inhibitory efficiency compared to sulfonamides lacking this feature. nih.govresearchgate.net

Quantum chemical studies on various sulfonamide derivatives have been used to correlate molecular structure with inhibition efficiency. mdpi.com Parameters such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) are used to predict the adsorption behavior of these molecules on a metal surface. researchgate.netmdpi.com

Table 2: Corrosion Inhibition Efficiency of Representative Organic Inhibitors

Inhibitor Compound Metal Corrosive Medium Inhibition Efficiency (%) Reference
Ethoxylated Sulfanilamides Carbon Steel 1 M HCl >90% acs.org
Sulfacetamide Mild Steel Acidic Medium High researchgate.net

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral sulfonamides and their derivatives, particularly sulfinamides, are pivotal in asymmetric synthesis, where they serve as highly effective chiral auxiliaries. acs.orgnih.gov A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The chiral version of this compound, such as the (2S)-enantiomer, has the potential to be used in this capacity.

The use of chiral sulfinyl compounds as auxiliaries is well-established, with tert-butanesulfinamide (Ellman's auxiliary) being a prominent example used in the asymmetric synthesis of chiral amines. nih.gov Similarly, chiral sulfonamides can be used to control the stereochemical outcome of reactions on an attached substrate. After the desired transformation, the auxiliary can be cleaved and recovered. For example, quinine (B1679958) has been successfully used as a chiral auxiliary for the asymmetric synthesis of a variety of chiral sulfinamides with excellent enantioselectivity. nih.govacs.org

The stereochemical stability and the directing ability of the sulfonyl group make these compounds reliable tools for constructing chiral molecules. acs.org The development of synthetic methods to access enantiopure sulfonamides is therefore an active area of research, as it expands the toolbox available to synthetic chemists for the construction of complex, single-enantiomer products. researchgate.net

Contributions to Fundamental Organic Reaction Development

The sulfonamide group has played a significant role in the development of fundamental organic reactions. Its electronic properties allow it to serve as a directing group in C-H functionalization reactions, enabling the selective activation of otherwise unreactive C-H bonds. acs.org This has opened up new avenues for the late-stage functionalization of complex molecules.

Furthermore, sulfonamides can participate in unique transformations. For instance, in a variation of the Hofmann-Löffler-Freytag reaction, N-halo-sulfonamides undergo intramolecular hydrogen atom transfer via a radical mechanism to form new C-N bonds, leading to the synthesis of cyclic amines. wikipedia.org This reaction highlights the ability of the sulfonamide group to facilitate complex bond-forming cascades under specific conditions.

The development of novel methods for the synthesis of sulfonamides itself has also contributed to the broader field of organic chemistry. organic-chemistry.org Modern techniques, such as photoredox and copper-catalyzed reactions, have enabled the synthesis of sulfonamides from readily available starting materials like amines and a sulfur dioxide source, bypassing traditional routes that often require harsh reagents. acs.org These methodological advancements not only facilitate access to sulfonamide-containing molecules but also push the boundaries of synthetic chemistry. thieme-connect.com

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